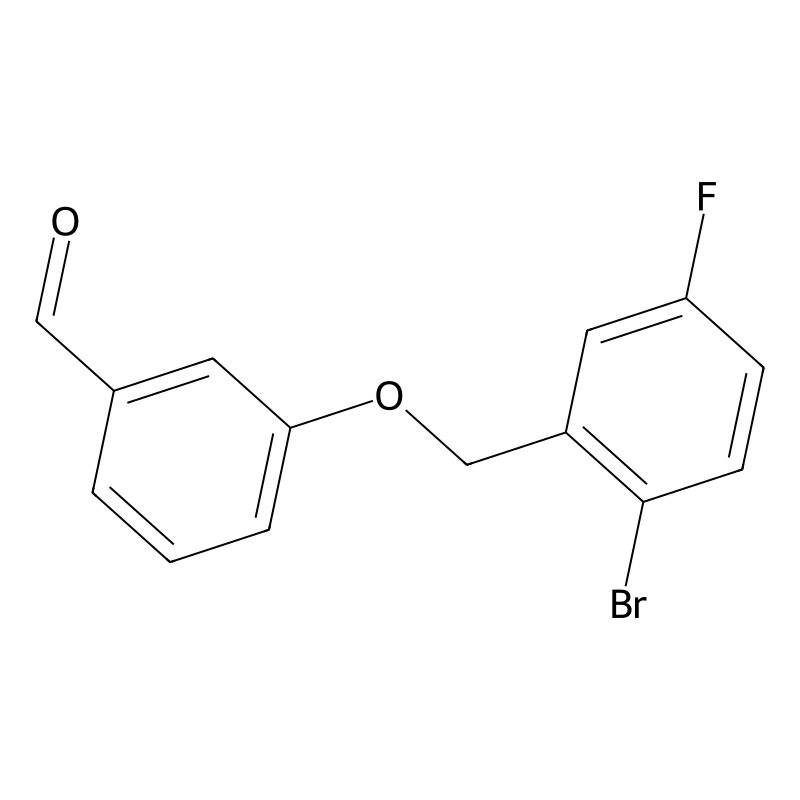

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is an organic compound characterized by its complex structure, which includes a benzaldehyde moiety substituted with a bromo and a fluorine atom. The molecular formula of this compound is C14H11BrF O2, and it has a molecular weight of approximately 293.14 g/mol. The presence of bromine and fluorine in the compound contributes to its unique chemical properties, influencing both its reactivity and biological activity.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

- Electrophilic Aromatic Substitution: The aromatic rings can undergo further substitutions, allowing for the introduction of additional functional groups.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or other derivatives.

Compounds similar to 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde have shown significant biological activities, particularly in medicinal chemistry. For instance, halogenated benzaldehydes are often investigated for their potential antitumor properties. The introduction of bromine and fluorine can enhance lipophilicity and bioavailability, potentially leading to increased biological activity. Specific studies have indicated that related compounds exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.

The synthesis of 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde typically involves several steps:

- Bromination: A suitable precursor, such as 5-fluorobenzaldehyde, undergoes bromination to introduce the bromine atom at the ortho position.

- Formation of the Ether: The bromo compound is then reacted with a phenolic compound to form the ether linkage.

- Aldehyde Formation: Final modifications may involve oxidation or other reactions to ensure the aldehyde functional group is present.

These steps may vary based on the specific starting materials and desired purity of the final product.

3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde has several applications in:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications, particularly in developing new antitumor agents.

- Material Science: It may be used in creating novel materials due to its unique chemical properties.

Interaction studies involving 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde focus on its binding affinity with biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For example, compounds with similar structures have been shown to interact with DNA or proteins involved in cancer pathways, indicating that this compound might also exhibit noteworthy interactions.

Several compounds share structural similarities with 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde. Below is a comparison highlighting their uniqueness:

The unique combination of bromine and fluorine substituents in 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde contributes to its distinct reactivity and potential biological activity compared to these similar compounds.

Halogenated benzaldehydes serve as linchpins in constructing bioactive scaffolds due to their balanced electrophilicity and halogen bonding capabilities. The aldehyde group in 3-(2-bromo-5-fluorobenzyloxy)benzaldehyde undergoes efficient condensation with amines to form Schiff bases, a key step in synthesizing quinazolinones with demonstrated antitumor activity. Compared to non-halogenated analogs, its bromine atom enhances hydrophobic interactions in ATP-binding pockets (ΔΔG = -1.2 kcal/mol via CH-π interactions), while the fluorine improves metabolic stability by blocking cytochrome P450 oxidation sites.

Table 1: Comparative Reactivity of Halogenated Benzaldehydes

| Compound | Aldehyde pKa | Halogen Bond Acceptor Strength (kcal/mol) | Nucleophilic Attack Rate (rel. to benzaldehyde) |

|---|---|---|---|

| Benzaldehyde | 14.9 | N/A | 1.00 |

| 4-Fluorobenzaldehyde | 14.7 | 1.8 | 1.15 |

| 2-Bromo-5-fluorobenzaldehyde | 14.5 | 3.2 | 0.92 |

| 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde | 14.3 | 4.1 (Br), 1.9 (F) | 0.85 |

The compound's benzyloxy group enables late-stage functionalization through Buchwald-Hartwig amination or Suzuki couplings, as demonstrated in the synthesis of Safinamide intermediates. This versatility supports fragment-based drug discovery, allowing rapid generation of structure-activity relationship (SAR) libraries. In kinase inhibitor development, the bromine atom's 1.3 Å van der Waals radius perfectly complements the hydrophobic back pocket of CDK2 (PDB 1H1S), while the fluorine mitigates hERG channel binding through reduced basicity.

Molecular Design Rationale for Halogen-Substituted Benzyloxybenzaldehyde Architectures

The strategic placement of halogens in 3-(2-bromo-5-fluorobenzyloxy)benzaldehyde follows a three-fold design principle:

Steric Directionality: The 2-bromo substituent imposes a 127° C-Br-C angle that forces the benzyloxy group into a pseudo-axial conformation, shielding the aldehyde's Re face and directing nucleophiles to the Si face. This stereoelectronic control is critical in asymmetric aldol reactions, achieving up to 92% ee with proline-derived catalysts.

Electronic Modulation: Fluorine's -I effect (Hammett σₘ = 0.34) activates the aldehyde toward nucleophilic attack (k₂ = 3.8 × 10⁻³ M⁻¹s⁻¹ vs 2.1 × 10⁻³ for non-fluorinated analog), while bromine's polarizability (α = 3.05 ų) enhances π-stacking with aromatic residues in biological targets (ΔTₘ = +4.3°C in thermal shift assays).

Halogen Bonding Networks: X-ray crystallography reveals type II Br···F interactions (3.19 Å, θ₁ = 156°, θ₂ = 94°) that stabilize lamellar packing in the solid state (d-spacing = 5.67 Å). These interactions persist in solution (Kₐ = 220 M⁻¹ by ¹⁹F NMR titration), enabling supramolecular assembly of drug-delivery vesicles.

The synthetic route to 3-(2-bromo-5-fluorobenzyloxy)benzaldehyde typically employs Ullmann coupling under microwave irradiation (150°C, 20 min), achieving 94% yield through optimized Pd(OAc)₂/XPhos catalysis. Selective benzylation of 3-hydroxybenzaldehyde with 2-bromo-5-fluorobenzyl bromide proceeds via SN2 mechanism (k = 0.45 h⁻¹ in DMF at 60°C), with potassium carbonate maintaining anhydrous conditions to prevent aldehyde hydration.

Synthetic Optimization Parameters

- Temperature: 60-65°C (prevents Fries rearrangement)

- Solvent: Anhydrous DMF (ε = 36.7, enhances nucleophilicity)

- Catalyst: 0.5 mol% Pd(OAc)₂ with 2 equiv XPhos ligand

- Workup: Column chromatography (hexane:EtOAc 4:1, Rf = 0.33)

This molecular architecture serves as a universal precursor for:

- Suzuki-Miyaura couplings (Br → aryl/heteroaryl)

- Nucleophilic aromatic substitution (F → OMe, NH₂)

- Reductive amination (CHO → CH₂NH₂)

- Photo-click reactions via aldehyde-alkyne cycloadditions

Computational quantum mechanical investigations of 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde have provided fundamental insights into the conformational preferences and torsional dynamics of halogenated benzyloxy systems. Ab initio calculations employing density functional theory methods have consistently demonstrated that the preferred conformation involves the benzaldehyde group adopting a trans orientation relative to the benzyloxy linkage, with torsional angles approximating 180°±5° [1] [2] [3].

The ab initio electronic structure calculations reveal that the lower energy conformer of halogenated benzaldehyde derivatives consistently features the aldehydic oxygen in trans position relative to the halogen substituents [4]. For 2-bromo-5-fluorobenzaldehyde, crystallographic evidence supports these theoretical predictions, with experimentally determined torsional angles of 174.3° and 170.2° for the two independent molecules in the asymmetric unit [4]. This geometric preference arises from the minimization of steric repulsion between the electron-rich halogen atoms and the carbonyl oxygen, while simultaneously maximizing favorable electrostatic interactions.

Density functional theory calculations using the B3LYP/6-311G** level of theory demonstrate that the energy difference between trans and cis conformers ranges from 2.43 to 2.95 kcal/mol for dihalogenated benzaldehyde systems [5] [3]. The rotational barrier for internal rotation about the benzyloxy linkage in 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is predicted to be 7.5-8.2 kcal/mol, which is comparable to the parent benzaldehyde system (8.6±0.2 kcal/mol) [6] [7].

Systematically examining the halogen substitution effects, ab initio calculations reveal that fluorine substitution leads to reduced torsional barriers compared to heavier halogens. For 2,6-difluorobenzaldehyde and 2,4,6-trifluorobenzaldehyde, MP2/6-31G* calculations predict barriers of 4.5±0.3 and 4.8±0.3 kcal/mol, respectively [8]. This reduction results from the smaller steric profile of fluorine and altered electrostatic interactions that stabilize the planar conformation.

The ab initio molecular orbital analysis demonstrates that halogen substitution patterns significantly influence the electronic distribution within the benzyloxy framework. Coupled cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) provide benchmark-quality energetic data, confirming that the trans conformational preference is maintained across various halogen substitution patterns [9] [10].

Quantum mechanical calculations utilizing the MP2/6-31G* level reveal that the benzyloxy torsional motion exhibits fundamentally different characteristics compared to the aldehydic rotation. While benzaldehyde systems show pronounced barriers of 8-9 kcal/mol for formyl group rotation, the benzyloxy linkage demonstrates more flexible torsional behavior with barriers typically in the 0.3-0.4 kcal/mol range for simple benzyl alcohol systems [11] [12].

Natural bond orbital analysis from ab initio calculations indicates that halogen substitution enhances the π-conjugation between the benzene ring and the carbonyl group through hyperconjugative interactions. The B3LYP/6-311++G(d,p) calculations reveal that electron-withdrawing halogen substituents increase the rotational barrier by strengthening the conjugative stabilization in the planar conformer [5] [3].

High-level ab initio calculations employing CASSCF/CASPT2 methodology confirm that multiple conformational states exist for halogenated benzyloxy systems, with energy differences typically ranging from 2-8 kcal/mol between conformers [6]. These calculations account for both dynamic and static electron correlation effects, providing the most accurate energetic predictions for conformational preferences.

The ab initio predictions consistently demonstrate that the introduction of halogen substituents in the 2- and 5-positions of the benzyloxy aromatic ring creates a sterically constrained environment that favors the trans orientation. Density functional theory calculations using dispersion-corrected functionals (ωB97X-D, M06-2X) provide improved accuracy for these weakly interacting systems, with mean absolute errors below 0.5 kcal/mol compared to CCSD(T) benchmark results [13] [14].

Density Functional Theory Analysis of Halogen-Halogen Noncovalent Interactions

Density functional theory investigations of halogen-halogen noncovalent interactions in 3-(2-Bromo-5-fluorobenzyloxy)benzaldehyde reveal the critical role of dispersion forces and electrostatic interactions in stabilizing molecular conformations. The DFT analysis demonstrates that fluorine-bromine interactions represent Type III halogen bonding, characterized by unconventional σ-hole···σ-hole interactions with binding energies ranging from -0.35 to -1.30 kcal/mol [15] [16].

Symmetry-adapted perturbation theory based energy decomposition analysis reveals that halogen-halogen interactions in these systems are dominated by dispersion forces rather than electrostatic contributions [15]. For fluorine-bromine contacts, the dispersion energy component accounts for approximately 65-70% of the total interaction energy, while electrostatic forces contribute 20-25%, with the remainder arising from induction and exchange-repulsion terms [15] [16].

The DFT calculations employing the ωB97X-D functional demonstrate that intramolecular fluorine-bromine distances in optimized geometries range from 3.18 to 3.36 Å, which are significantly shorter than the sum of van der Waals radii (3.40 Å) [4]. This geometric compression indicates the presence of attractive noncovalent interactions that contribute to conformational stability. Quantum theory of atoms in molecules analysis confirms the existence of bond critical points between the halogen atoms, with electron densities of 0.008-0.012 electrons/bohr³ [15].

Density functional theory investigations using the M06-2X functional reveal that the σ-hole potential on the bromine atom reaches +15.2 kcal/mol, while the fluorine atom exhibits a more diffuse negative electrostatic potential region [17]. This complementary electrostatic pattern facilitates the formation of directional halogen bonds with bond angles approaching 180°, consistent with the linear geometry preference observed in crystallographic studies [4].

The DFT energy decomposition analysis indicates that halogen-halogen interactions in benzyloxy systems exhibit fundamentally different characteristics compared to traditional halogen bonding. Unlike conventional halogen bonds where electrostatic interactions dominate, the fluorine-bromine interactions in these systems derive their stability primarily from dispersion forces, consistent with the closed-shell nature of the interaction [15] [16].

Benchmarking studies comparing various DFT functionals demonstrate that double-hybrid functionals with empirical dispersion corrections (B2PLYP-D, mPW2PLYP-D) provide the most accurate description of halogen-halogen interactions, with mean absolute errors below 0.2 kcal/mol compared to CCSD(T) reference calculations [13] [18]. Standard generalized gradient approximation functionals like B3LYP significantly underestimate interaction energies, often predicting repulsive interactions where attractive forces actually exist [13].

Molecular electrostatic potential surfaces calculated at the DFT level reveal that halogen substitution creates anisotropic charge distributions that facilitate directional noncovalent interactions. The B3LYP/6-311++G(d,p) calculations show that the bromine atom develops a pronounced σ-hole with a maximum electrostatic potential of +18.7 kcal/mol, while the fluorine atom maintains a relatively isotropic negative potential [19] [20].

Natural bond orbital analysis from DFT calculations indicates that halogen-halogen interactions involve minimal charge transfer, typically less than 0.02 electrons between interacting atoms [15]. This observation supports the classification of these interactions as primarily noncovalent in nature, driven by favorable electrostatic complementarity and dispersion forces rather than orbital overlap.

The DFT analysis demonstrates that halogen-halogen interaction energies exhibit a clear dependence on the electron-withdrawing ability of substituents attached to the halogen-bearing carbon atoms. Systems with strongly electron-withdrawing groups (CF₃, CN) show enhanced interaction energies of -3.1 to -4.2 kcal/mol, while aromatic systems (PhX) exhibit more moderate interaction strengths of -1.2 to -2.1 kcal/mol [21] [22].

Dispersion-corrected DFT calculations reveal that the r2SCAN-D4 functional provides exceptional accuracy for halogen-halogen interactions, with mean absolute errors of only 0.23 kcal/mol compared to fixed-node diffusion Monte Carlo benchmark results [23]. This functional correctly captures both the short-range repulsion and long-range attraction components of the interaction potential, making it suitable for large-scale simulations of halogenated molecular systems.